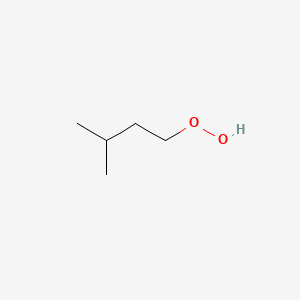
3-Methylbutane-1-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutane-1-peroxol is an organic peroxide compound characterized by the presence of a peroxide functional group (-O-O-) attached to a 3-methylbutane backbone. Organic peroxides are known for their reactivity and are often used as initiators in polymerization reactions, as well as in various oxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutane-1-peroxol typically involves the reaction of 3-methylbutan-1-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds as follows:
3-Methylbutan-1-ol+H2O2→this compound+H2O
The reaction is usually carried out under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, ensuring a higher yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutane-1-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often employed.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
3-Methylbutane-1-peroxol has a wide range of applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology: Employed in oxidative stress studies to understand the effects of reactive oxygen species on biological systems.
Medicine: Investigated for its potential use in targeted drug delivery systems, where the peroxide bond can be cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the synthesis of fine chemicals and as a bleaching agent in the paper and textile industries.
Mechanism of Action
The mechanism of action of 3-Methylbutane-1-peroxol involves the cleavage of the peroxide bond (-O-O-), generating free radicals. These free radicals can initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being reacted with.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutan-2-ol: An alcohol with a similar carbon backbone but lacks the peroxide group.
3-Methylbutanal: An aldehyde with a similar structure but different functional group.
3-Methylbutane-2,3-diol: A diol with two hydroxyl groups instead of a peroxide group.
Uniqueness
3-Methylbutane-1-peroxol is unique due to its peroxide functional group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it valuable in applications requiring radical initiators or oxidizing agents.
Properties
CAS No. |
33936-17-3 |
|---|---|
Molecular Formula |
C5H12O2 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
1-hydroperoxy-3-methylbutane |
InChI |
InChI=1S/C5H12O2/c1-5(2)3-4-7-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
JWHBBWNQEOYLPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















